5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate
Overview
Description
5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate: is a complex organic compound featuring a pyrrolo[3,4-d]oxazole core This compound is notable for its unique structural properties, which include a tert-butyl group and an ethyl group attached to the pyrrolo[3,4-d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-d]oxazole Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Ethyl Group Addition: The ethyl group is typically added through a similar alkylation process, using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or ethyl groups, using reagents like alkyl halides or nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and hydrolyzed carboxylic acids.
Scientific Research Applications
5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are influenced by the compound’s activity, such as signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate: can be compared with other similar compounds, such as:
Isoxazole Derivatives: These compounds share a similar heterocyclic structure but differ in the substitution pattern and functional groups.
Pyrrolo[3,4-d]thiazole Compounds: These compounds have a thiazole ring instead of an oxazole ring, leading to different chemical and biological properties.
Pyrrolo[3,4-d]pyrimidine Compounds: These compounds feature a pyrimidine ring, which imparts distinct reactivity and applications.
The uniqueness of This compound
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 4,6-dihydropyrrolo[3,4-d][1,3]oxazole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-5-18-11(16)10-14-8-6-15(7-9(8)19-10)12(17)20-13(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXDSQYEWDVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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